Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate is a structurally complex thiazole derivative characterized by a 1,3-thiazol-4-yl core substituted with both (Z)- and (E)-configured cyanoenoyl groups. The compound’s synthesis likely involves multi-step reactions starting from ethyl 2-(2-aminothiazol-4-yl)acetate, as evidenced by analogous procedures for related thiazole derivatives . Key features include:
- Dual stereochemistry: The presence of (Z)- and (E)-isomers of 2-cyano-3-phenylprop-2-enoyl groups introduces geometric diversity, which may influence intermolecular interactions and biological activity.
- Ethyl acetate backbone: The ester group at the 4-position of the thiazole ring contributes to hydrophobicity and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O4S/c1-2-35-24(32)15-23-18-36-27(30-25(33)21(16-28)13-19-9-5-3-6-10-19)31(23)26(34)22(17-29)14-20-11-7-4-8-12-20/h3-14,18H,2,15H2,1H3/b21-13+,22-14-,30-27? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMZULLIFGTMEV-QUGQQPJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC(=O)C(=CC2=CC=CC=C2)C#N)N1C(=O)C(=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=NC(=O)/C(=C/C2=CC=CC=C2)/C#N)N1C(=O)/C(=C\C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate (CAS Number: 748773-35-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article delves into the compound's structure, synthesis, and biological evaluations, highlighting its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 496.54 g/mol. The compound features a thiazole ring, two cyanoacrylate groups, and an ester linkage, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 748773-35-5 |
| Molecular Formula | C27H20N4O4S |
| Molecular Weight | 496.54 g/mol |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiazole ring and the introduction of cyanoacrylate groups. Detailed synthetic pathways have yet to be fully documented in the literature.
Anticancer Properties
Recent studies have indicated that Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2[(E)-2-cyano-3-phenyprop-2-enoyl]imino-thiazole derivatives exhibit significant anticancer properties. For instance:
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Cell Viability and Apoptosis : In vitro tests have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it has been shown to significantly increase apoptosis and arrest the cell cycle at the G2/M phase in HCT116, HepG2, and MCF7 cells .
Cell Line IC50 (µM) Mechanism HCT116 0.09 Apoptosis induction HepG2 4.03 Cell cycle arrest MCF7 4.5 - 8.4 Enhanced erlotinib activity
The mechanisms through which Ethyl 2-[3-(Z)-cyanoacrylate derivatives exert their anticancer effects include:
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Caspase Activation : The compound has been reported to increase caspase levels significantly in treated cells, indicating its role in promoting programmed cell death .
- Cell Cycle Arrest : The compound effectively halts the cell cycle at critical checkpoints, particularly G2/M phase, which is essential for preventing cancer cell proliferation .
Case Studies
Several case studies have been documented regarding the use of Ethyl 2-[3-(Z)-cyanoacrylate derivatives in preclinical settings:
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Study A : Evaluated the effects on melanoma cells showing a dose-dependent inhibition with an IC50 value as low as 3.04 µM.
- Findings : Induced apoptosis through mitochondrial pathway activation.
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Study B : Focused on non-small cell lung cancer (NSCLC) cells demonstrating significant growth inhibition.
- Findings : Compound induced G0/G1 phase arrest leading to reduced proliferation rates.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations:
Core Modifications: The target compound’s 1,3-thiazol-4-yl core differs from the thiazolidine ring in (saturated vs. aromatic), which may influence ring planarity and hydrogen-bonding capacity. Imidazo[2,1-b]thiazole derivatives feature fused aromatic systems, enhancing π-π stacking interactions compared to monocyclic thiazoles.
Substituent Impact: Cyanoenoyl vs. Cyanoimino: The target compound’s cyanoenoyl groups introduce conjugated double bonds, whereas the cyanoimino group in offers a planar, electron-deficient region. This difference may affect binding to biological targets. Methoxyimino vs.
Stereochemical Complexity :
- The (Z/E) isomerism in the target compound is absent in and , suggesting unique conformational dynamics that could influence crystallinity or receptor selectivity.
Insights:
- Structural elucidation of similar compounds relies heavily on NMR (1H, 13C) and X-ray crystallography , with graph-set analysis aiding in hydrogen-bonding pattern identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
